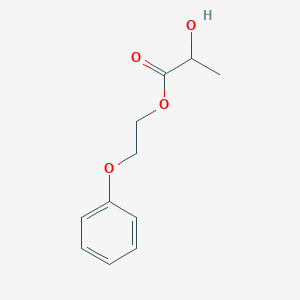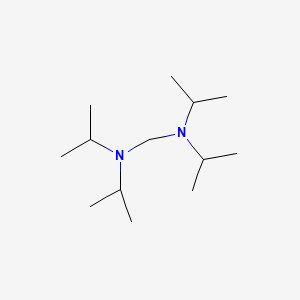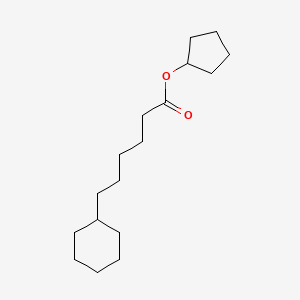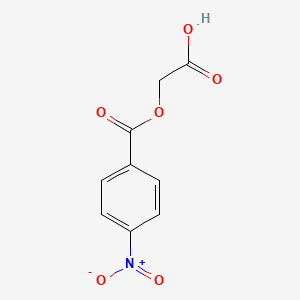![molecular formula C8H11AsO4 B14727320 [4-(2-Hydroxyethyl)phenyl]arsonic acid CAS No. 5410-46-8](/img/structure/B14727320.png)
[4-(2-Hydroxyethyl)phenyl]arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Hydroxyethyl)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C₈H₁₁AsO₄ and a molecular weight of 246.092 g/mol . This compound is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Hydroxyethyl)phenyl]arsonic acid typically involves the reaction of 4-bromophenylacetic acid with sodium arsenite in the presence of a base such as sodium hydroxide . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the arsonic acid group. The reaction conditions usually involve heating the mixture to a temperature of around 100-120°C for several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors , which allow for better control over reaction parameters and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: [4-(2-Hydroxyethyl)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert the arsonic acid group to an group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted phenyl arsonic acids.
Scientific Research Applications
Chemistry: In chemistry, [4-(2-Hydroxyethyl)phenyl]arsonic acid is used as a precursor for the synthesis of more complex organoarsenic compounds. It is also employed in catalysis and material science research .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic properties. It has been investigated for its effects on various microorganisms and parasites .
Medicine: In medicine, this compound is explored for its potential use in chemotherapy and drug development . Its ability to interact with biological molecules makes it a candidate for therapeutic applications .
Industry: Industrially, the compound is used in the production of pesticides and herbicides . It is also utilized in the manufacturing of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyethyl)phenyl]arsonic acid involves its interaction with biological molecules such as proteins and enzymes . The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts various metabolic pathways and can result in cell death .
Comparison with Similar Compounds
- Phenylarsonic acid
- 4-Nitrophenylarsonic acid
- 4-Aminophenylarsonic acid
Comparison: Compared to these similar compounds, [4-(2-Hydroxyethyl)phenyl]arsonic acid is unique due to the presence of the hydroxyethyl group , which enhances its solubility and reactivity . This structural feature allows for more diverse applications and interactions in both chemical and biological systems .
Properties
CAS No. |
5410-46-8 |
|---|---|
Molecular Formula |
C8H11AsO4 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
[4-(2-hydroxyethyl)phenyl]arsonic acid |
InChI |
InChI=1S/C8H11AsO4/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4,10H,5-6H2,(H2,11,12,13) |
InChI Key |
CFHAHAGHUOGDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


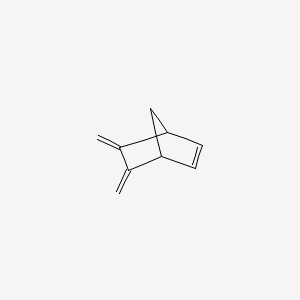
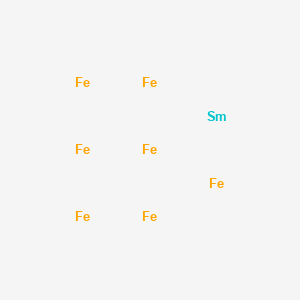
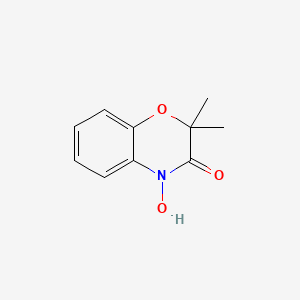
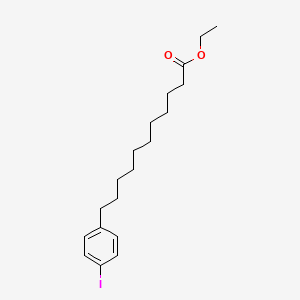
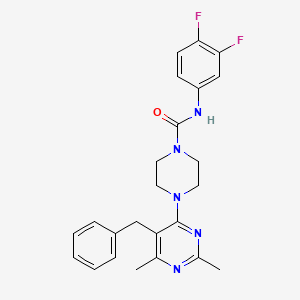


![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
